

Pemigatinib in Myeloid/Lymphoid Neoplasms with FGFR1 Rearrangement: A Technical Guide

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Compound of Interest

Compound Name: Pemigatinib

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Introduction

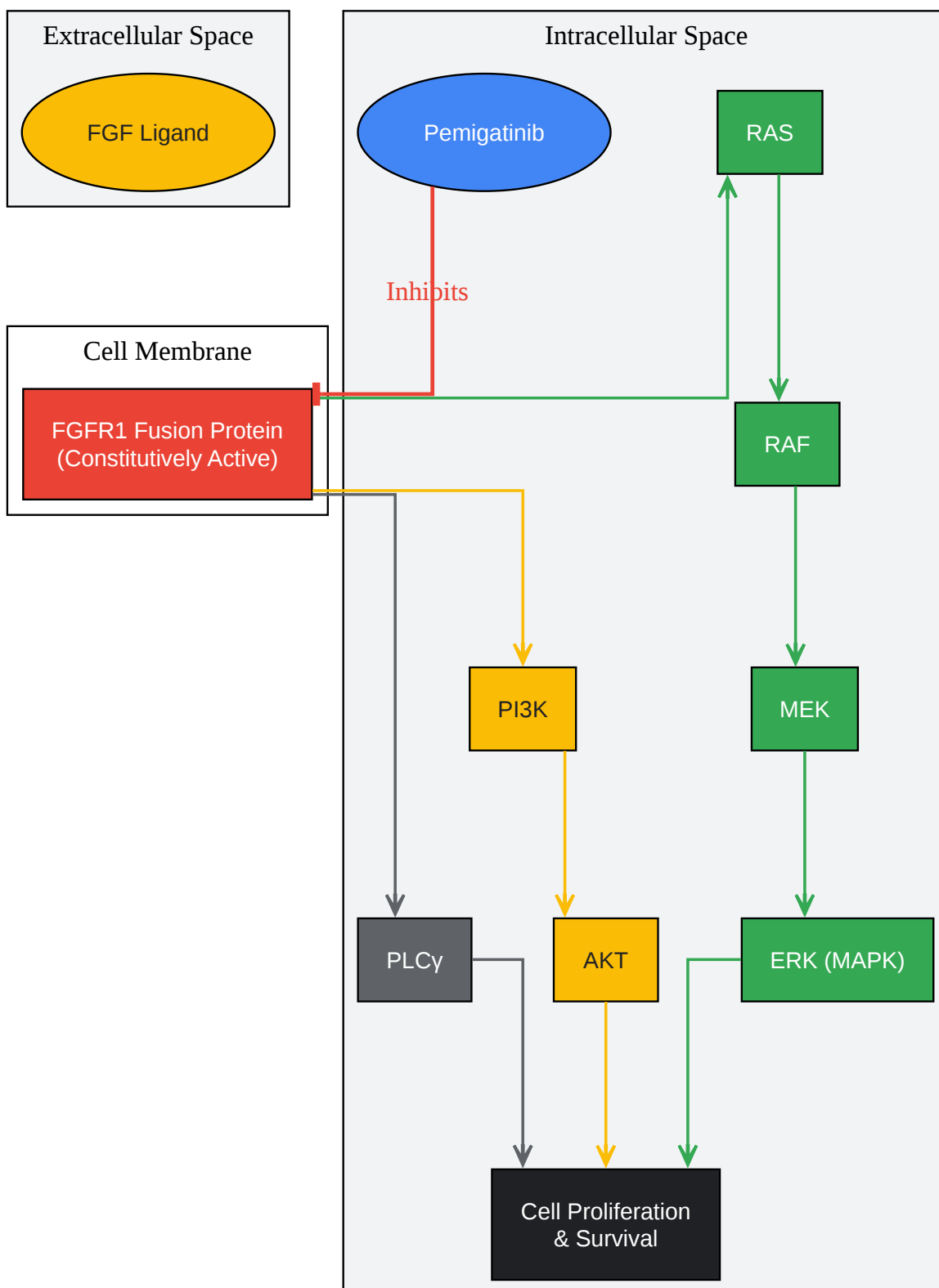
Myeloid/lymphoid neoplasms (MLNs) with fibroblast growth factor receptor 1 (FGFR1) rearrangement are a rare and aggressive group of hematologic malignancies.[1] These neoplasms are characterized by a diverse clinical presentation, ranging from myeloproliferative features to T-cell or B-cell lymphoma, and a high risk of transformation to acute leukemia.[1] The underlying molecular pathogenesis involves chromosomal translocations that create fusion genes involving FGFR1, leading to constitutive activation of the FGFR1 tyrosine kinase and aberrant downstream signaling, driving cell proliferation and survival.[2][3] **Pemigatinib**, a potent and selective inhibitor of FGFR1, 2, and 3, has emerged as a promising targeted therapy for this patient population.[4][5] This technical guide provides an in-depth overview of the role of **pemigatinib** in the treatment of MLNs with FGFR1 rearrangement, with a focus on the pivotal clinical trial data, experimental protocols, and the molecular mechanism of action.

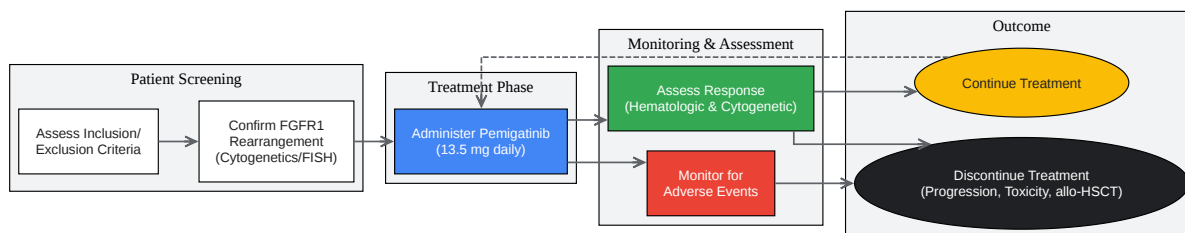
Mechanism of Action: Targeting the Aberrant FGFR1 Signaling Pathway

In normal physiology, FGFR signaling is tightly regulated and plays a crucial role in cell growth, differentiation, and survival.[2] However, in MLNs with FGFR1 rearrangement, the resulting fusion protein leads to ligand-independent dimerization and constitutive activation of the FGFR1 kinase domain.[2] This perpetual "on" state triggers a cascade of downstream signaling

pathways, including the RAS/MAPK, PI3K/AKT, and PLC γ pathways, which are critical for cell proliferation and survival.[\[2\]](#)[\[6\]](#)

Pemigatinib is a small molecule kinase inhibitor that functions by binding to the ATP-binding site of FGFR1, 2, and 3, preventing their phosphorylation and subsequent activation.[\[6\]](#) By inhibiting FGFR1 signaling, **pemigatinib** effectively disrupts the downstream pathways that are essential for tumor cell growth and survival in these malignancies.[\[6\]](#)





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